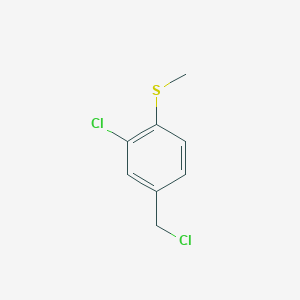
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8Cl2S and a molecular weight of 207.12 g/mol . This compound is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a chlorinated benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane typically involves the reaction of 2-chlorothiosanisole with formaldehyde . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used, often in the presence of a solvent like acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and sulfides.
Scientific Research Applications
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving the modification of biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the sulfur atom can participate in oxidation and reduction reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 4-chlorophenyl sulfide: Similar structure but lacks the methyl group on the sulfur atom.
(2-(Chloromethyl)phenyl)(methyl)sulfane: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
(2-Chloro-4-(chloromethyl)phenyl)(methyl)sulfane is unique due to the presence of both a chloromethyl group and a methylsulfanyl group, which confer distinct reactivity and properties compared to other similar compounds. This makes it a valuable reagent in organic synthesis and scientific research.
Properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAAPXAACBSAHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648499 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109418-89-5 |
Source


|
| Record name | 2-Chloro-4-(chloromethyl)-1-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloro-4-(chloromethyl)phenyl)(methyl)sulfane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
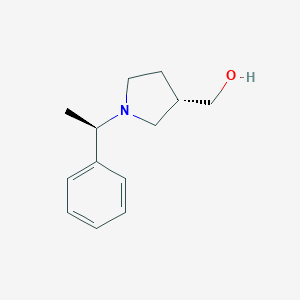
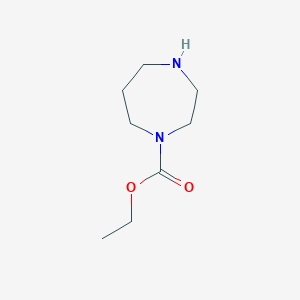
![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)
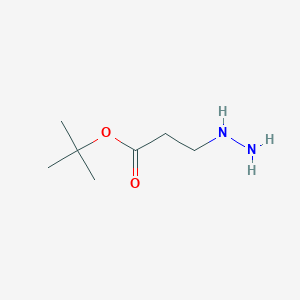
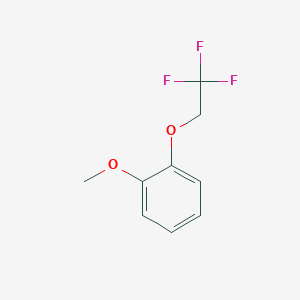
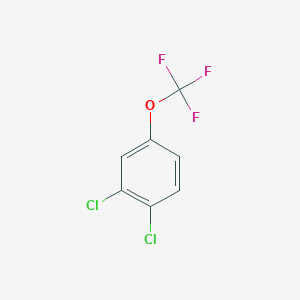
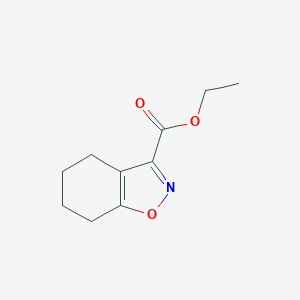
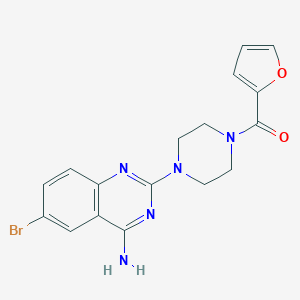
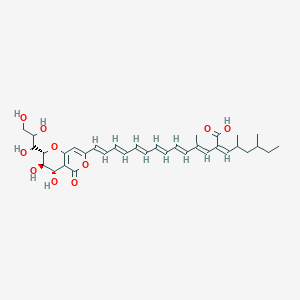
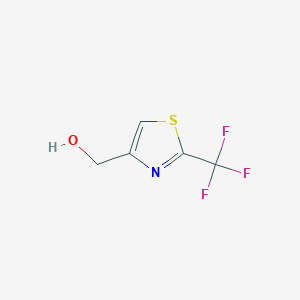


![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)
![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)
